

Dodecyl L-Serinate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *dodecyl L-serinate*

Cat. No.: *B15380660*

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Introduction: **Dodecyl L-serinate** is a long-chain amino acid ester that has garnered interest within the scientific community, particularly in the fields of drug delivery and formulation science. This technical guide provides a comprehensive overview of its chemical properties, potential applications, and the methodologies relevant to its study. While specific experimental data for **dodecyl L-serinate** is not extensively available in public literature, this document compiles established knowledge on closely related long-chain amino acid esters to provide a foundational understanding for researchers.

Chemical Identification and Properties

Dodecyl L-serinate is the ester formed from the condensation of the carboxyl group of the amino acid L-serine and the hydroxyl group of dodecanol. It is often prepared and utilized as its hydrochloride salt to enhance its stability and solubility.

Property	Value	Source
Compound Name	Dodecyl L-serinate hydrochloride	Internal Calculation
CAS Number	638212-77-8	[1]
Molecular Formula (Free Base)	C ₁₅ H ₃₁ NO ₃	Internal Calculation
Molecular Formula (Hydrochloride)	C ₁₅ H ₃₂ ClNO ₃	Internal Calculation
Molecular Weight (Free Base)	273.42 g/mol	Internal Calculation
Molecular Weight (Hydrochloride)	309.88 g/mol	Internal Calculation

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **dodecyl L-serinate** with quantitative yields and purification specifics is not readily found in peer-reviewed literature, the synthesis of long-chain amino acid esters is a well-established process in organic chemistry. The following protocols for similar compounds can be adapted for its preparation.

Representative Experimental Protocols

Method 1: Acid-Catalyzed Esterification

A general and practical method for synthesizing long-chain alkyl esters of amino acids involves direct acid-catalyzed esterification.

- Reactants: L-serine, dodecanol, and a suitable acid catalyst (e.g., methanesulfonic acid or gaseous hydrogen chloride).
- Procedure:
 - A mixture of L-serine and an excess of dodecanol is melted.
 - The acid catalyst is added to the molten mixture.

- The reaction is allowed to proceed, often with stirring, at an elevated temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the excess dodecanol is removed, often by vacuum distillation or recrystallization from a suitable solvent.
- The product, **dodecyl L-serinate**, is then isolated. To obtain the hydrochloride salt, the free base is dissolved in an appropriate solvent and treated with hydrochloric acid.
- Note: This method has the advantage of not requiring N-protected amino acids or anhydrous conditions, making it suitable for larger-scale synthesis.

Method 2: Dehydration Reaction

Another approach involves the direct dehydration of the amino acid and alcohol.

- Reactants: L-serine, decanol (as a representative long-chain alcohol), and a dehydrating agent or azeotropic removal of water.
- Procedure:
 - L-serine and decanol are dissolved in a suitable solvent that forms an azeotrope with water (e.g., toluene).
 - An acid catalyst is added.
 - The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.
 - After the reaction is complete, the solvent is removed under reduced pressure.
 - The crude product is then purified using techniques such as column chromatography or recrystallization.

Characterization

The successful synthesis of **dodecyl L-serinate** hydrochloride would be confirmed through standard analytical techniques:

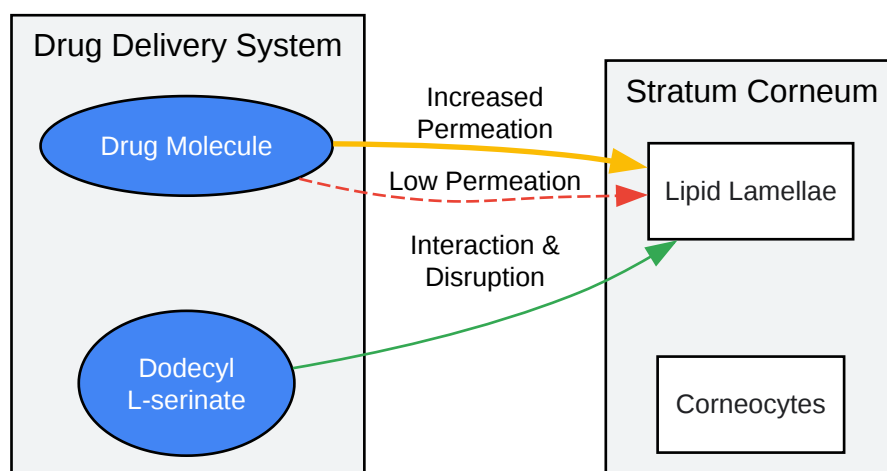
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the presence of the dodecyl chain and the serine backbone and the formation of the ester linkage.
- Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic ester carbonyl stretch, along with absorptions corresponding to the N-H and O-H bonds.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Potential Applications in Drug Development

Long-chain amino acid esters, such as **dodecyl L-serinate**, are primarily investigated for their role as penetration enhancers in transdermal drug delivery systems.[2][3] Their amphiphilic nature allows them to interact with and temporarily disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[2] This disruption increases the permeability of the skin to co-administered therapeutic agents.

Mechanism of Action as a Penetration Enhancer

The proposed mechanism by which amphiphilic molecules like **dodecyl L-serinate** enhance skin penetration is illustrated below.



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Caption: Interaction of **Dodecyl L-serinate** with the Stratum Corneum.

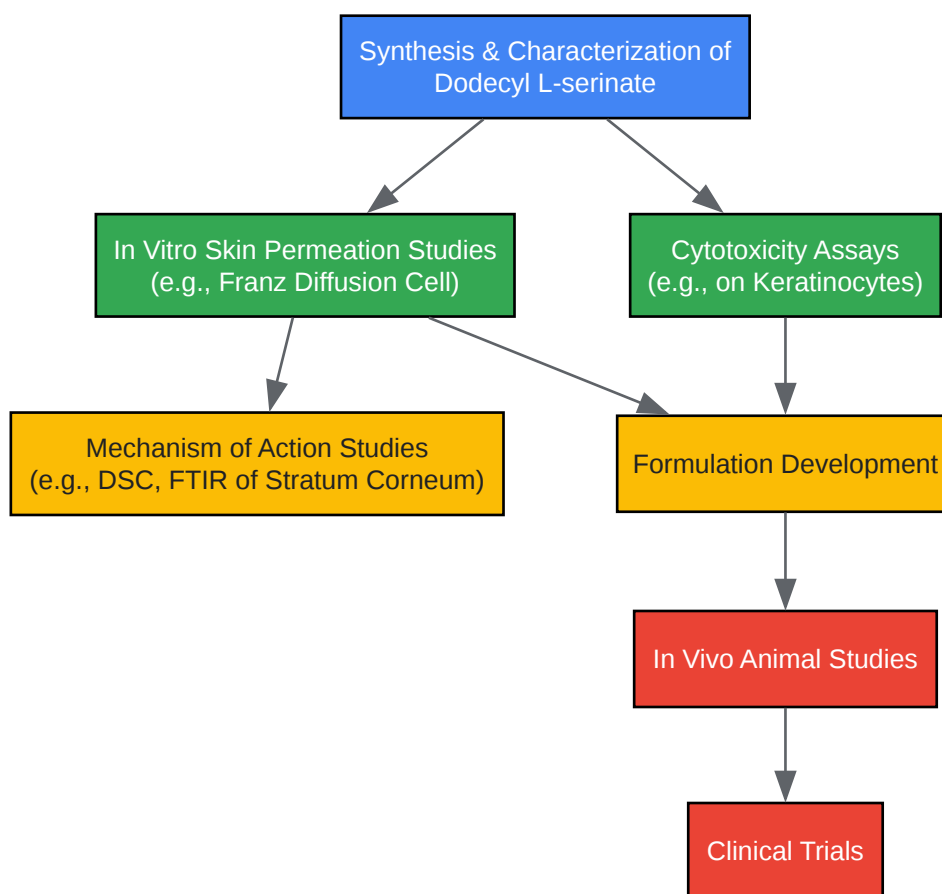
The dodecyl chain, being lipophilic, can intercalate into the lipid bilayers of the stratum corneum, while the polar L-serine headgroup can interact with the polar components of the skin. This dual interaction is believed to fluidize the lipid lamellae, creating temporary channels through which drug molecules can more easily pass.

Biological Activity and Signaling Pathways

Specific signaling pathways directly modulated by **dodecyl L-serinate** have not been identified in the available literature. The primary biological effect of interest for this class of molecules is their physical interaction with the skin barrier to enhance drug permeation.

It is important to consider the potential for cytotoxicity, as is the case with any compound designed to interact with biological membranes. Studies on similar compounds, such as N-dodecanoyl-L-homoserine lactone and 5-N-dodecyl resorcinol, have shown dose-dependent cytotoxicity against human granulocytes and monocytes.^[1] Therefore, the concentration of **dodecyl L-serinate** used in any formulation would need to be carefully optimized to maximize penetration enhancement while minimizing local or systemic toxicity.

The general workflow for evaluating a potential penetration enhancer like **dodecyl L-serinate** is depicted below.



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Caption: Experimental Workflow for Penetration Enhancer Evaluation.

Conclusion

Dodecyl L-serinate is a promising, yet under-characterized, long-chain amino acid ester. Based on the properties of analogous compounds, its primary potential in drug development lies in its application as a biodegradable and effective transdermal penetration enhancer. Further research is required to fully elucidate its synthesis, characterize its physicochemical properties, and establish a comprehensive safety and efficacy profile. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to begin their investigation into this intriguing molecule.

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